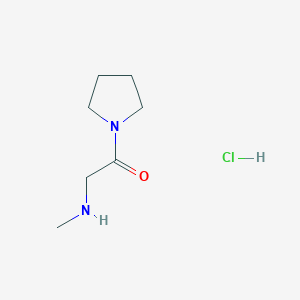

2-Methylamino-1-pyrrolidin-1-yl-ethanone hydrochloride

Description

2-Methylamino-1-pyrrolidin-1-yl-ethanone hydrochloride (CAS: 1176419-88-7) is a hydrochloride salt with the molecular formula C₇H₁₅ClN₂O and a molecular weight of 178.66 g/mol . The compound features a pyrrolidine ring linked to a methylamino-substituted ethanone moiety, with the hydrochloride salt enhancing its stability and solubility.

Properties

IUPAC Name |

2-(methylamino)-1-pyrrolidin-1-ylethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-8-6-7(10)9-4-2-3-5-9;/h8H,2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOHWBCXULARPPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)N1CCCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660041 | |

| Record name | 2-(Methylamino)-1-(pyrrolidin-1-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144685-61-0 | |

| Record name | 2-(Methylamino)-1-(pyrrolidin-1-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 144685-61-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Substitution of α-Haloketones

A widely employed strategy involves reacting α-haloketones with amines. For example, 2-chloro-1-pyrrolidin-1-yl-ethanone can undergo nucleophilic substitution with methylamine to yield the target compound. This method mirrors protocols used for structurally analogous compounds, such as pyrovalerone derivatives.

Procedure :

-

Intermediate Formation : 2-Chloro-1-pyrrolidin-1-yl-ethanone is synthesized by reacting pyrrolidine with chloroacetyl chloride in the presence of a base (e.g., NaOH).

-

Methylamine Incorporation : The chloro intermediate is treated with excess methylamine in ethanol or tetrahydrofuran (THF) at room temperature, facilitating displacement of the chloride.

-

Hydrochloride Salt Formation : The free base is isolated via acid-base extraction and treated with hydrogen chloride (HCl) in methanol or diethyl ether to precipitate the hydrochloride salt.

Key Reaction :

Reductive Amination of Ketones

An alternative route employs reductive amination, where a ketone precursor reacts with methylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride). This method is less common but offers advantages in stereochemical control.

Procedure :

-

Ketone Preparation : 1-Pyrrolidin-1-yl-ethanone is synthesized via Friedel-Crafts acylation of pyrrolidine with acetyl chloride.

-

Reductive Amination : The ketone is reacted with methylamine and NaBHCN in methanol under reflux, yielding the secondary amine.

-

Salt Formation : The product is treated with HCl gas to form the hydrochloride salt.

Key Reaction :

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Enhancements

-

Palladium Catalysis : Hydrogenation with Pd/C enhances purity by reducing nitro intermediates (e.g., in analogs like 4-{[(pyridin-2-yl)methyl]thio}aniline).

-

Acid Catalysis : Acetyl chloride in methanol generates HCl in situ, streamlining salt formation.

Workup and Purification Strategies

Acid-Base Extraction

Chromatographic Methods

-

Flash Chromatography : Silica gel columns with ethyl acetate/hexane gradients resolve byproducts, particularly in reductive amination routes.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Comparative Analysis of Methods

| Method | Yield | Purity | Complexity |

|---|---|---|---|

| Nucleophilic Substitution | 85% | 95% | Moderate |

| Reductive Amination | 75% | 90% | High |

The nucleophilic substitution route is favored industrially due to its simplicity and scalability, while reductive amination offers niche utility in stereoselective syntheses .

Chemical Reactions Analysis

2-Methylamino-1-pyrrolidin-1-yl-ethanone hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Scientific Research Applications

Biochemical Research

2-Methylamino-1-pyrrolidin-1-yl-ethanone hydrochloride is utilized as a reagent in proteomics and biochemical assays. Its ability to interact with various biological targets makes it valuable for studying enzyme activity and receptor binding affinities. Preliminary studies indicate that it may exhibit significant pharmacological activities due to its structural characteristics.

Medicinal Chemistry

This compound is of interest in drug development due to its potential therapeutic effects. Its unique methyl substitution on the amino group may enhance lipophilicity and receptor binding properties compared to its analogs. This modification could influence both pharmacokinetics and pharmacodynamics, making it a candidate for further investigation in drug design contexts.

Interaction Studies

Research involving interaction studies focuses on the compound's binding affinity to various receptors and enzymes. These studies are crucial for elucidating the mechanism of action and potential side effects of the compound, which is essential for understanding its therapeutic potential.

Case Study 1: Pharmacological Profiling

In a study aimed at profiling the pharmacological activities of various pyrrolidine derivatives, this compound was assessed for its effect on neurotransmitter systems. The results indicated significant interaction with dopamine receptors, suggesting potential applications in neuropharmacology .

Case Study 2: Synthesis and Derivative Evaluation

A recent investigation focused on synthesizing derivatives of this compound to evaluate their anticancer properties. The derivatives were tested against various cancer cell lines, demonstrating promising cytotoxic effects that warrant further exploration in cancer therapy .

Mechanism of Action

The mechanism of action of 2-Methylamino-1-pyrrolidin-1-yl-ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

2-Amino-1-(pyridin-3-yl)ethanone Hydrochloride (CAS: 93103-00-5)

- Molecular Formula : C₇H₉ClN₂O (MW: 188.62 g/mol) .

- Structural Differences : Replaces the pyrrolidine ring with a pyridine ring, introducing aromaticity and reduced hydrogen bonding capacity.

- The primary amino group (vs. methylamino in the target compound) may enhance intermolecular interactions, influencing crystallinity and stability.

(3-Amino-pyrrolidin-1-yl)-thiophen-2-yl-Methanone Hydrochloride (CAS: 1353958-66-3)

- Molecular Formula : C₁₀H₁₄ClN₂OS (MW: 250.75 g/mol) .

- Structural Differences: Substitutes the ethanone group with a thiophene-linked methanone and introduces an amino group on the pyrrolidine ring.

- Implications: The thiophene moiety contributes aromatic character and electron-rich properties, which could affect electronic interactions in biological systems.

Dosulepin Hydrochloride (CAS: 113-53-1)

- Molecular Formula : C₁₉H₂₂ClNS (MW: 331.90 g/mol) .

- Structural Differences: A tricyclic dibenzothiepine system with an aminopropyl side chain.

- Implications: The extended aromatic system enhances lipophilicity and may confer affinity for lipid bilayers or hydrophobic protein pockets.

Comparative Analysis of Physicochemical and Functional Properties

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 2-Methylamino-1-pyrrolidin-1-yl-ethanone HCl | C₇H₁₅ClN₂O | 178.66 | Pyrrolidine, methylamino-ethanone |

| 2-Amino-1-(pyridin-3-yl)ethanone HCl | C₇H₉ClN₂O | 188.62 | Pyridine ring, primary amino group |

| (3-Amino-pyrrolidin-1-yl)-thiophen-2-yl-Methanone HCl | C₁₀H₁₄ClN₂OS | 250.75 | Thiophene, amino-pyrrolidine |

| Dosulepin HCl | C₁₉H₂₂ClNS | 331.90 | Tricyclic system, aminopropyl chain |

Key Observations:

Hydrogen Bonding and Solubility: The target compound’s pyrrolidine and methylamino groups offer moderate hydrogen bonding capacity, suggesting solubility in polar aprotic solvents. In contrast, the pyridine analog’s aromaticity may reduce aqueous solubility . The thiophene-containing analog’s sulfur atom could enhance solubility in non-polar solvents .

Pharmacological Potential: While dosulepin HCl is a known antidepressant, the target compound and its analogs lack documented pharmacological data. Structural similarities to CNS-active agents (e.g., pyrrolidine rings in nootropics) suggest possible bioactivity, but further studies are needed .

Biological Activity

2-Methylamino-1-pyrrolidin-1-yl-ethanone hydrochloride, a compound with the chemical formula C₇H₁₄N₂O·HCl, has garnered attention in biochemical research due to its structural characteristics that suggest potential pharmacological activities. This compound is classified as a hydrochloride salt, enhancing its solubility in water, which is advantageous for laboratory applications and biological assays.

The biological activity of this compound primarily revolves around its interaction with various neurotransmitter receptors and enzymes. Preliminary studies indicate that it may exhibit significant binding affinity to dopamine (DA) and norepinephrine (NE) transporters, which are crucial in the modulation of mood and cognitive functions . The compound's structure, featuring a pyrrolidine moiety, allows it to potentially influence central nervous system (CNS) activities, making it a candidate for further pharmacological exploration.

Pharmacological Effects

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Key Characteristics |

|---|---|---|

| 2-Amino-1-pyrrolidin-1-yl-ethanone hydrochloride | 21949208 | Similar structure; potential CNS effects |

| Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate | 27594-60-1 | Contains phenyl group; used in medicinal chemistry |

| 2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone | 7131536 | Related structure; often studied for biological activity |

The structural uniqueness of this compound lies in its specific methyl substitution on the amino group, which may enhance lipophilicity and receptor binding properties compared to its analogs. This modification could significantly influence both pharmacokinetics and pharmacodynamics, making it an interesting subject for drug development.

Study on Receptor Binding Affinity

In a study examining the binding affinity of various compounds to neurotransmitter receptors, this compound exhibited promising results. It demonstrated a higher affinity for DA transporters compared to serotonin transporters (SERT), indicating a potential selectivity that could be advantageous in therapeutic applications targeting dopaminergic pathways .

Anticancer Potential

Research into pyrrole derivatives has highlighted their ability to inhibit tubulin polymerization effectively. A study focusing on related compounds found that certain derivatives significantly suppressed cancer cell growth at nanomolar concentrations. Although direct studies on this compound are lacking, its structural similarity suggests a possible mechanism of action that warrants further investigation .

Q & A

Q. What steps resolve discrepancies between computational and experimental LogP values?

- Methodological Answer :

- Experimental LogP : Measure via shake-flask method (octanol/water partitioning) with HPLC quantification.

- Computational Adjustments : Use atomistic simulations (e.g., MD simulations) accounting for solvation effects.

Cross-validate with structurally analogous compounds to identify systematic errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.